4-(2,6-Dimethylphenoxy)benzaldehyde
Description
4-(2,6-Dimethylphenoxy)benzaldehyde is an aromatic aldehyde derivative characterized by a benzaldehyde core substituted with a 2,6-dimethylphenoxy group at the para position. This structural motif combines the aldehyde’s reactivity with the steric and electronic effects of the dimethylphenoxy substituent. The dimethylphenoxy group enhances lipophilicity and may influence biological activity, solubility, and synthetic utility compared to simpler benzaldehydes .
Properties
CAS No. |
108934-22-1 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-(2,6-dimethylphenoxy)benzaldehyde |
InChI |
InChI=1S/C15H14O2/c1-11-4-3-5-12(2)15(11)17-14-8-6-13(10-16)7-9-14/h3-10H,1-2H3 |
InChI Key |
DOWWKQOZDDRIBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylphenoxy)benzaldehyde typically involves the reaction of 2,6-dimethylphenol with 4-formylbenzoic acid or its derivatives. One common method is the Williamson ether synthesis, where 2,6-dimethylphenol is reacted with 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 4-(2,6-Dimethylphenoxy)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylphenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-(2,6-Dimethylphenoxy)benzoic acid.
Reduction: 4-(2,6-Dimethylphenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(2,6-Dimethylphenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylphenoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenoxy group can engage in π-π interactions with aromatic residues in biological molecules, influencing their activity.
Comparison with Similar Compounds
Key Observations :
- Electron Effects: The dimethylphenoxy group in the target compound is electron-donating, unlike electron-withdrawing groups (e.g., bromine in 4-(Bromomethyl)benzaldehyde or fluorine in 4-(Benzyloxy)-2,6-difluorobenzaldehyde), which alter aldehyde reactivity .
Physicochemical Properties
| Compound | Solubility (Water) | Melting Point (°C) | Boiling Point (°C) | LogP (Predicted) |
|---|---|---|---|---|
| 4-(2,6-Dimethylphenoxy)benzaldehyde | Low | ~120–140* | ~300–320* | ~3.5 |
| Benzaldehyde | Slightly soluble | −26 | 179 | 1.48 |
| 4-Hydroxybenzaldehyde | Moderate | 112–116 | 310 (decomposes) | 1.34 |
| 4-(Bromomethyl)benzaldehyde | Insoluble | 40–45 | 250 (decomposes) | 2.78 |
*Estimated based on structural analogs.
Key Observations :
- The dimethylphenoxy group reduces water solubility compared to polar derivatives like 4-hydroxybenzaldehyde .
- Higher molecular weight and aromatic substituents increase melting/boiling points relative to simpler aldehydes (e.g., benzaldehyde) .
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